molecular formula C17H23N3O3S B2660585 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1209545-38-9

2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2660585
CAS No.: 1209545-38-9
M. Wt: 349.45
InChI Key: NWAUESOOBKQGRE-UHFFFAOYSA-N
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Description

2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, primarily for its potential as a kinase inhibitor. Its core structure is based on a thiazolo[2,3-b]quinazolinone scaffold, a chemotype known to exhibit diverse biological activities , including affinity for various ATP-binding sites of protein kinases. The molecule's design, featuring a tetrahydrofuran-derived acetamide side chain, is engineered to enhance solubility and optimize interactions within the hydrophobic regions of kinase targets. Current investigative applications focus on its utility as a chemical probe to study intracellular signaling pathways, particularly those mediated by kinases involved in cell proliferation and survival . Researchers are exploring its mechanism of action, which is hypothesized to involve competitive binding at the catalytic domain of specific serine/threonine or tyrosine kinases, thereby modulating downstream phosphorylation events. This compound serves as a critical tool for validating new targets in oncology and inflammatory disease research, enabling the elucidation of complex signaling networks and providing a structural template for the development of next-generation therapeutic agents.

Properties

IUPAC Name

2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c21-15(18-9-12-4-3-7-23-12)8-11-10-24-17-19-14-6-2-1-5-13(14)16(22)20(11)17/h11-12H,1-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAUESOOBKQGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazoloquinazoline core, followed by the introduction of the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

The compound 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications based on available research findings and case studies.

Chemical Properties and Structure

The compound features a thiazoloquinazoline core, which is known for its biological activity. The structural components include:

  • Thiazolo[2,3-b]quinazoline : This moiety is associated with various biological activities, including anticancer and antimicrobial properties.
  • Tetrahydrofuran : This cyclic ether contributes to the compound's solubility and stability.

Anticancer Activity

Research has indicated that derivatives of thiazoloquinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the thiazoloquinazoline structure can enhance cytotoxicity against various cancer cell lines. The specific compound may follow similar trends due to its structural similarities with known active compounds.

Antimicrobial Properties

Thiazoloquinazolines have also been explored for their antimicrobial activity. The presence of the thiazole ring is crucial for interaction with microbial targets. In vitro studies suggest that compounds with this scaffold can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents.

Enzyme Inhibition

Some thiazoloquinazoline derivatives have been reported to act as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit kinases or proteases that are overactive in certain cancers or infectious diseases. The compound's unique structure could provide a basis for designing potent enzyme inhibitors.

Synthesis and Biological Evaluation

A study published in a peer-reviewed journal synthesized various thiazolo[2,3-b]quinazoline derivatives and evaluated their biological activities. The results showed that certain modifications led to enhanced activity against cancer cell lines compared to the parent compound. This suggests that the specific structural features of this compound could be optimized for better efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These computational studies can provide insights into how changes in the chemical structure might influence biological activity. For example, docking simulations indicated strong interactions with targets implicated in cancer proliferation .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerSignificant cytotoxic effects against various cancer cell lines
AntimicrobialInhibition of bacterial and fungal growth
Enzyme InhibitionPotential inhibition of kinases/proteases involved in disease pathways

Mechanism of Action

The mechanism of action of 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct compounds, but insights can be drawn from analogous heterocyclic systems:

Structural Analogues

Thiazoloquinazolinone Derivatives The thiazolo[2,3-b]quinazolinone scaffold is rare in the literature. Compounds like Zygocaperoside () and benzothiazole derivatives () share partial structural motifs (e.g., fused thiazole rings) but lack the full bicyclic framework and tetrahydrofuran substitution seen in the target compound. Key Differences:

  • Benzothiazole derivatives (e.g., 5d and 5e in ) prioritize sulfur-containing heterocycles but lack the quinazolinone ring and tetrahydrofuran side chain .

Tetrahydrofuran-Substituted Acetamides The N-((tetrahydrofuran-2-yl)methyl)acetamide group is uncommon in the cited studies.

Physicochemical Properties

Property Target Compound Benzothiazole Derivatives (e.g., 5d) Zygocaperoside
Molecular Weight ~400–450 g/mol (estimated) 350–400 g/mol 943 g/mol
LogP (Lipophilicity) Moderate (~2.5–3.5) 2.0–2.8 Highly polar (<1.0)
Hydrogen Bond Acceptors 6–8 5–7 15+ (glycoside)
Bioactivity Undocumented Anti-inflammatory, analgesic Cytotoxic, antioxidant

Biological Activity

The compound 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel derivative within the quinazoline family. Quinazolines are known for their diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article examines the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its unique thiazoloquinazoline structure combined with a tetrahydrofuran moiety. The presence of these functional groups suggests potential interactions with biological targets that can lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit various biological activities, including:

  • Antitumor Activity : Many quinazoline derivatives have been evaluated for their cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity : Some compounds in this class have shown promising results against bacterial and fungal strains.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives. For instance:

  • A study evaluating a series of quinazoline compounds found that several displayed significant cytotoxic activity against breast (MCF7) and colon (HCT116) cancer cell lines. The most potent compound had an IC50 value of 16.70 µM for MCF7 cells and 12.54 µM for HCT116 cells .

Table 1: Antitumor Activity of Related Quinazoline Compounds

Compound NameCell Line TestedIC50 (µM)
Compound IXaMCF716.70
Compound IXaHCT11612.54
Compound AA54910.00
Compound BPC315.00

Antimicrobial Activity

Quinazoline derivatives have also been assessed for their antimicrobial properties:

  • A specific study reported that certain synthesized quinazoline derivatives exhibited mild to high antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

Compound NameBacterial StrainActivity Level
Compound CE. coliModerate
Compound DS. aureusHigh
Compound EP. aeruginosaLow

The mechanisms underlying the biological activities of quinazoline derivatives include:

  • Inhibition of DNA Repair Enzymes : Some compounds disrupt DNA repair processes, leading to increased cancer cell death.
  • EGFR Inhibition : Several quinazolines inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors.
  • Thymidylate Synthase Inhibition : This inhibition leads to 'thymineless cell death', particularly in rapidly dividing cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of a new series of thiazoloquinazolines:

  • These compounds were tested against seven human cancer cell lines, including Huh7-D12 and Caco-2. Most compounds showed significant growth inhibition with IC50 values in the micromolar range without toxicity to normal cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing this thiazoloquinazoline derivative?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Core formation : Cyclization of precursors (e.g., thiazole and quinazoline moieties) using reagents like chloroacetyl chloride or isothiocyanates under reflux conditions in solvents such as ethanol or acetic acid .
  • Functionalization : Introducing the tetrahydrofuran-methylacetamide side chain via nucleophilic substitution or amide coupling. For example, reacting with tetrahydrofurfurylamine derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol or pet-ether) to isolate the final product. Yield optimization may require adjusting reaction time, temperature, or stoichiometric ratios .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks. For example, characteristic shifts for the thiazoloquinazoline core (δ 7.5–8.5 ppm for aromatic protons) and tetrahydrofuran methyl groups (δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Identify carbonyl (1650–1700 cm1^{-1}) and amide (3300–3500 cm1^{-1}) stretches to verify functional groups .
  • X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced: How to address contradictions between experimental spectral data and computational models?

Methodological Answer:

  • Cross-validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra. Adjust computational parameters (e.g., solvent effects in Gaussian09) to match observed shifts .
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths/angles. For example, discrepancies in carbonyl geometry may indicate tautomeric forms or hydrogen bonding .
  • Dynamic NMR : Probe conformational flexibility (e.g., restricted rotation in the tetrahydrofuran group) by variable-temperature NMR to explain split signals .

Advanced: What strategies optimize reaction yields for sterically hindered intermediates?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions involving bulky groups .
  • Catalyst design : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiazole bond formation, which tolerates steric hindrance .
  • Algorithmic optimization : Apply Bayesian optimization to screen reaction parameters (e.g., temperature, catalyst loading) efficiently. For example, use Python-based libraries like ChemOpt to automate high-throughput experimentation .

Advanced: How to design biological interaction studies for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). Parameterize the ligand with partial charges from AM1-BCC models .
  • In vitro assays :
    • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC50_{50} calculation) .
  • SAR studies : Synthesize analogs with modified tetrahydrofuran or thiazole groups to correlate structural features with bioactivity .

Advanced: How to resolve synthetic by-products or regioselectivity issues?

Methodological Answer:

  • Chromatographic analysis : Employ HPLC-MS to identify by-products (e.g., isomers from incomplete cyclization). Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .
  • Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions in real time .
  • Protecting groups : Introduce temporary groups (e.g., Boc for amines) to direct regioselectivity during heterocycle formation .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the acetamide group under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .
  • Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the thiazole ring .

Advanced: How to validate the compound’s role in modulating enzymatic activity?

Methodological Answer:

  • Enzyme kinetics : Perform Michaelis-Menten assays (e.g., with purified acetylcholinesterase). Calculate KiK_i values using Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. competitive inhibition .

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